molecular formula C8H12ClN3O2 B2379761 6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride CAS No. 2380042-21-5

6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride

Cat. No.: B2379761
CAS No.: 2380042-21-5
M. Wt: 217.65
InChI Key: YNROXYQKKCMFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride is a chemical compound with a unique structure that includes a hydroxyazetidinyl group and a methylpyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride typically involves the reaction of 3-hydroxyazetidine with a pyrimidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable base and solvent, such as sodium hydroxide and ethanol, respectively. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The pyrimidinone ring can be reduced to a dihydropyrimidine.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(3-oxoazetidin-1-yl)-3-methylpyrimidin-4-one.

    Reduction: Formation of 6-(3-hydroxyazetidin-1-yl)-3-methyl-1,2-dihydropyrimidin-4-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyazetidinyl group may form hydrogen bonds with active site residues, while the pyrimidinone core can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyazetidinyl group is particularly noteworthy for its ability to participate in diverse chemical reactions and interactions with biological targets.

Properties

IUPAC Name

6-(3-hydroxyazetidin-1-yl)-3-methylpyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c1-10-5-9-7(2-8(10)13)11-3-6(12)4-11;/h2,5-6,12H,3-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNROXYQKKCMFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N2CC(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.